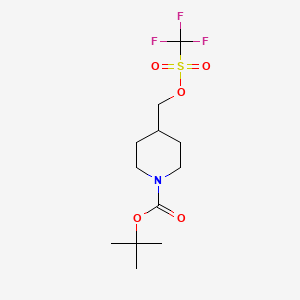

tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

CAS No. |

1420797-21-2 |

|---|---|

Molecular Formula |

C12H20F3NO5S |

Molecular Weight |

347.35 g/mol |

IUPAC Name |

tert-butyl 4-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-6-4-9(5-7-16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |

InChI Key |

AIZXYRBBMIZCOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, nucleophiles such as amines for substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This can affect how the compound interacts with enzymes, receptors, or other biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triflyl-Containing Piperidine and Dihydropyridine Derivatives

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)

- CAS: Not explicitly listed.

- Structure : Triflyl group directly on the 4-position of a dihydropyridine ring.

- Reactivity : The unsaturated dihydropyridine ring increases susceptibility to electrophilic addition, contrasting with the fully saturated piperidine in the target compound. Used in allylation and ring-closing metathesis .

- Yield : Synthesized in 80% yield under similar palladium-catalyzed conditions .

Allyl-Substituted Dihydropyridines (e.g., 2d)

- Example : tert-Butyl 6-allyl-6-phenyl-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (2d)

- Structure : Allyl and aryl substituents on the dihydropyridine ring.

- Applications : Facilitates spiropiperidine formation via tandem trifination–allylation, leveraging the triflyl group as a leaving group .

- Yield : 80% via ESI-MS-characterized synthesis .

Methylsulfonyl (Mesyl) Analogs

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- CAS : 161975-39-9

- Structure : Mesyl group replaces triflyl.

- Reactivity : The mesyl group is less electron-withdrawing than triflyl, reducing leaving-group ability. This results in slower reaction kinetics in nucleophilic substitutions .

- Synthetic Utility : Preferable for reactions requiring milder conditions.

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Functionalized Piperidine Derivatives

tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1' (2'H)-carboxylate

- Structure : Bipyridine system with a trifluoromethyl substituent.

- Synthesis : Generated via thionyl chloride-mediated dehydration of hydroxylated precursors .

- Applications : Intermediate in medicinal chemistry for kinase inhibitor synthesis .

tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Key Research Findings

Reactivity Hierarchy : Triflyl derivatives exhibit superior leaving-group ability compared to mesyl analogs, enabling efficient cross-coupling reactions .

Steric Effects : Allyl and aryl substituents on dihydropyridines (e.g., 2d) enhance steric hindrance, directing regioselectivity in cyclization reactions .

Boc Protection Utility : The Boc group in the target compound allows selective deprotection under acidic conditions, enabling sequential functionalization .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Alkylation or protection of the piperidine ring using tert-butyl dicarbonate (Boc anhydride) to introduce the Boc-protected amine.

- Step 2 : Functionalization of the hydroxymethyl group on the piperidine ring via sulfonylation with trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions (e.g., dry dichloromethane, 0–5°C) .

- Optimization : Use catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of Tf₂O) and solvent polarity to improve yield (typically 60–80%) .

Q. How can researchers characterize the compound’s structure and purity?

Key analytical methods include:

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, THF) .

- Spill Management : Neutralize triflate residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the triflate group influence reactivity in downstream functionalization?

The trifluoromethanesulfonyl (triflate) group is a superior leaving group, enabling:

- Nucleophilic Substitution : React with amines or thiols to form C–N or C–S bonds under mild conditions (e.g., DMF, 50°C) .

- Cross-Coupling Reactions : Participate in Suzuki-Miyaura or Buchwald-Hartwig couplings with palladium catalysts (e.g., Pd(dba)₂, SPhos) .

- Stability Considerations : Triflates hydrolyze slowly in aqueous media (pH >7), requiring anhydrous storage .

Q. What strategies can resolve contradictions in biological activity data for derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine or triflate moieties and evaluate changes in bioactivity (e.g., enzyme inhibition assays) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize experimental discrepancies .

- Batch Reproducibility : Ensure consistent purity (>98%) via rigorous column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can selective deprotection of the Boc group be achieved without degrading the triflate?

Q. What are the compound’s applications in medicinal chemistry?

- Prodrug Development : The triflate group enables conjugation with bioactive molecules (e.g., kinase inhibitors) via click chemistry .

- PET Tracers : Radiolabel with ¹⁸F for imaging studies, leveraging the triflate’s leaving group properties .

- Targeted Drug Delivery : Incorporate into lipid nanoparticles for enhanced cellular uptake .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.